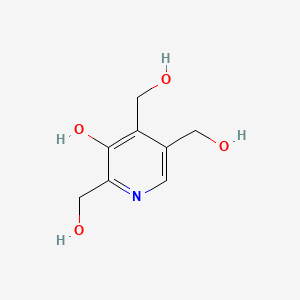

3-Hydroxy-2,4,5-trihydroxymethylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-2,4,5-trihydroxymethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxypyridine, a related compound. For instance, salts derived from 3-hydroxypyridine exhibit high antimicrobial activity against pathogens such as Bacillus cereus and Candida albicans . This suggests that 3-hydroxy-2,4,5-trihydroxymethylpyridine may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.

Neuroprotective Effects

Research indicates that compounds related to this compound have shown neuroprotective effects in animal models. For example, derivatives have been utilized to mitigate ischemic brain injury following hemorrhagic strokes in rats . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases and stroke recovery therapies.

Biochemical Applications

Vitamin B6 Metabolism

this compound is involved in the metabolism of vitamin B6. Its role as a metabolite in this pathway indicates its importance in human health and nutrition . This involvement suggests potential applications in dietary supplements or functional foods aimed at enhancing vitamin B6 bioavailability.

Analytical Chemistry

Biomarker Potential

Given its metabolic role, this compound could serve as a biomarker for dietary intake of certain foods. Its detection in various food sources could aid in nutritional studies and dietary assessments . This application underscores the compound's relevance beyond laboratory settings into practical nutritional science.

Synthesis and Structural Research

Chemical Synthesis

The synthesis of derivatives involving this compound has been explored extensively. Innovative synthetic methodologies have been developed to produce compounds with enhanced biological activities . Such advancements are crucial for drug development processes where structural modifications can lead to improved pharmacological profiles.

Case Studies and Research Findings

特性

CAS番号 |

29712-70-7 |

|---|---|

分子式 |

C8H11NO4 |

分子量 |

185.18 g/mol |

IUPAC名 |

2,4,5-tris(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO4/c10-2-5-1-9-7(4-12)8(13)6(5)3-11/h1,10-13H,2-4H2 |

InChIキー |

FLVIETJQVDUKMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)CO)O)CO)CO |

正規SMILES |

C1=C(C(=C(C(=N1)CO)O)CO)CO |

Key on ui other cas no. |

29712-70-7 |

同義語 |

3-hydroxy-2,4,5-trihydroxymethylpyridine 3-hydroxy-2,4,5-trihydroxymethylpyridine hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。